molecular formula C19H22O4 B143550 Platyphyllonol CAS No. 41137-85-3

Platyphyllonol

Cat. No.: B143550
CAS No.: 41137-85-3
M. Wt: 314.4 g/mol
InChI Key: ZBFSUZGUYFFWGY-SFHVURJKSA-N
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Description

Platyphyllonol is a naturally occurring diarylheptanoid compound, primarily isolated from the bark of Betula platyphylla var. japonica. It is known for its unique chemical structure, which includes two phenyl rings connected by a heptane chain. This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Platyphyllonol can be synthesized through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by reduction and cyclization steps. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the bark of Betula platyphylla var. japonica. The extraction process includes:

    Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.

    Purification: Techniques such as column chromatography and recrystallization are employed to purify the extracted compound.

Chemical Reactions Analysis

Types of Reactions: Platyphyllonol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Platyphyllonol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Platyphyllonol involves its interaction with various molecular targets and pathways. It has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 pathways in cancer cells, leading to apoptosis . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Platyphyllonol is unique among diarylheptanoids due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFSUZGUYFFWGY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41137-85-3
Record name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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